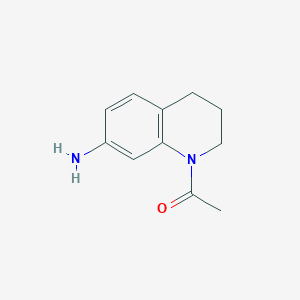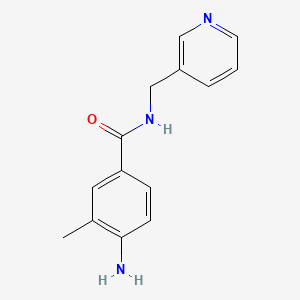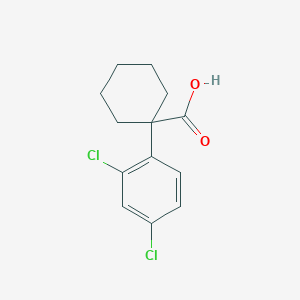![molecular formula C15H17N3O3S B1517254 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutansäure CAS No. 1030429-68-5](/img/structure/B1517254.png)
4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutansäure
Übersicht
Beschreibung
4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre Anti-Tuberkulose-Aktivität untersucht . Die inhibitorischen Konzentrationen dieser neu synthetisierten Moleküle wurden mit Standard-Referenzmedikamenten verglichen, und es wurde festgestellt, dass neue Benzothiazol-Derivate eine bessere Inhibitionspotenz gegen M. tuberculosis zeigten.
Antibakterielle Aktivität
Neuartige 3-(Piperazin-1-yl)-1,2-Benzothiazol-Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität evaluiert . Eine der Verbindungen zeigte gute Aktivität gegen Bacillus subtilis und Staphylococcus aureus .
Anti-inflammatorische Aktivität
Der Benzothiazol-Kern ist ein hochwichtiges Gerüst für die Medikamentenentwicklung, von dem berichtet wurde, dass er eine gute entzündungshemmende Aktivität zeigt .
Antitumor- und Antikrebsaktivität
Benzothiazol-Derivate wurden berichtet, Antitumor- und Antikrebs- Aktivitäten aufzuweisen. Diese Verbindungen wurden bei der Entwicklung neuer Analoga von bioaktiven heterocyclischen Verbindungen verwendet, was eine große Herausforderung in der synthetischen organischen und medizinischen Chemie ist .
Antifungal-Aktivität
Benzothiazol-Derivate wurden ebenfalls berichtet, eine antifungale Aktivität zu zeigen . Diese Verbindungen können als bioaktives Gerüst oder als Pharmakophor von bioaktiven Molekülen verwendet werden .
Antipsychotische Aktivität
3-(Piperazin-1-yl)-1,2-Benzothiazol ist eine Hybridverbindung, die aus Isothiazol- und Piperazin-Einheiten besteht, und ihre Derivate wirken als Dopamin- und Serotonin-Antagonisten und werden als antipsychotische Wirkstoffe eingesetzt .
Wirkmechanismus
Target of Action
The primary targets of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior. The compound’s interaction with these receptors is believed to contribute to its pharmacological effects .
Mode of Action
4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by dopamine and serotonin, neurotransmitters that are naturally present in the brain. By blocking the activation of these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood and behavior .
Biochemical Pathways
These pathways play a crucial role in mood regulation, and alterations in these pathways have been associated with various psychiatric conditions .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The molecular and cellular effects of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid’s action are likely to be diverse, given its interaction with dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modifications of synaptic plasticity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Moreover, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and distribution within the body .
Eigenschaften
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(5-6-14(20)21)17-7-9-18(10-8-17)15-11-3-1-2-4-12(11)22-16-15/h1-4H,5-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCGOHMSZMZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)



![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)

![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]-](/img/structure/B1517189.png)




